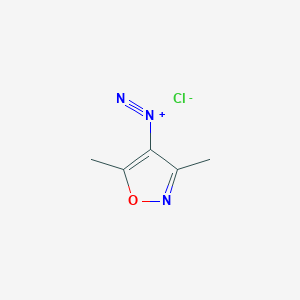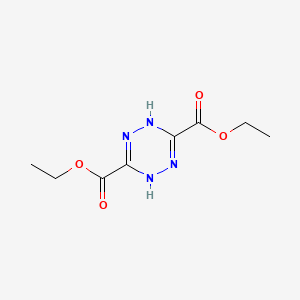
1-(2-Oxo-2-phenylethyl)-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridinium core and a phenylethyl group. Its applications span across chemistry, biology, medicine, and industry, making it a subject of extensive research.
Méthodes De Préparation
The synthesis of 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core allows for substitution reactions, where different functional groups can be introduced using appropriate reagents. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with specific molecular targets. The bipyridinium core can engage in electron transfer processes, while the phenylethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 1-(2-oxo-2-phenylethyl)pyridinium chloride These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the bipyridinium core and the phenylethyl group in 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
183540-82-1 |
|---|---|
Formule moléculaire |
C18H16Br2N2O |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
1-phenyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethanone;dibromide |
InChI |
InChI=1S/C18H15N2O.2BrH/c21-18(17-4-2-1-3-5-17)14-20-12-8-16(9-13-20)15-6-10-19-11-7-15;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
Clé InChI |
XYNANNHQXVGBOC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)







![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)

